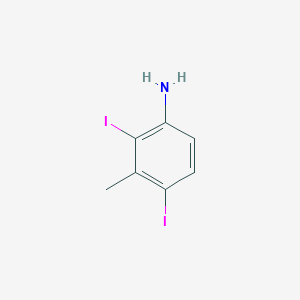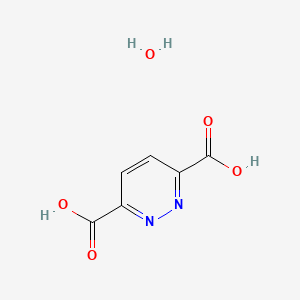![molecular formula C13H20N4OS B13098892 2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 106890-50-0](/img/structure/B13098892.png)
2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a heptylthio group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with heptyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with formamide to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Dihydro-2-(heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
Substitution: Various 2-substituted triazolopyrimidines depending on the alkyl or aryl halide used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds such as:
2-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group instead of a heptylthio group. Exhibits different biological activities and chemical reactivity.
2-(Heptylthio)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group at the 5-position. Shows variations in its chemical and biological properties.
The uniqueness of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
106890-50-0 |
|---|---|
Formule moléculaire |
C13H20N4OS |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
2-heptylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-4-5-6-7-8-19-13-15-12-14-10(2)9-11(18)17(12)16-13/h9H,3-8H2,1-2H3,(H,14,15,16) |
Clé InChI |
SHIZHIIUGATSSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=NC2=NC(=CC(=O)N2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



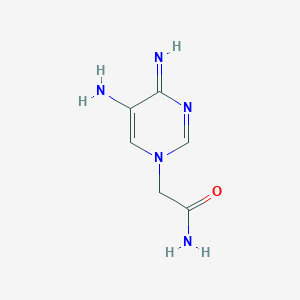
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)


![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
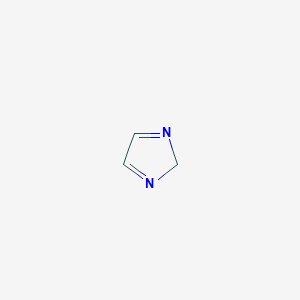
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
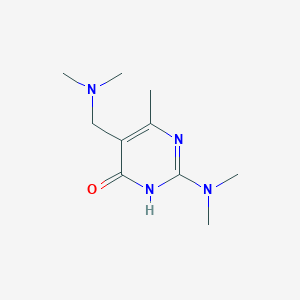

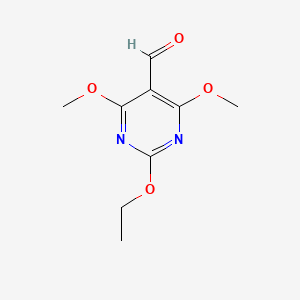
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
